molecular formula C8H16O3 B12539881 Ethyl (3S)-3-ethoxybutanoate CAS No. 670254-39-4

Ethyl (3S)-3-ethoxybutanoate

Cat. No.: B12539881
CAS No.: 670254-39-4
M. Wt: 160.21 g/mol
InChI Key: AVVCQNALUKIMSP-ZETCQYMHSA-N
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Description

Overview of Chiral Esters in Contemporary Chemical Research

Chiral esters are fundamental building blocks in modern organic synthesis, serving as versatile intermediates in the construction of a wide array of complex organic molecules. Their importance stems from the prevalence of chirality in biologically active compounds, where a specific three-dimensional arrangement of atoms is often crucial for desired activity. wikipedia.orgquora.com Chiral esters are integral to the synthesis of pharmaceuticals, agrochemicals, flavors, and fragrances. numberanalytics.comthieme-connect.de The ester functionality provides a convenient handle for various chemical transformations, including reduction, hydrolysis, and carbon-carbon bond formation, allowing for the elaboration of the chiral scaffold into more complex structures. The ability to introduce and maintain stereochemical integrity throughout a synthetic sequence is a cornerstone of contemporary chemical research, and chiral esters play a pivotal role in achieving this goal. researchgate.net

Stereochemical Considerations and the Importance of Enantiomeric Purity in Chiral Compounds

Chirality, the property of a molecule that is non-superimposable on its mirror image, gives rise to pairs of stereoisomers called enantiomers. wikipedia.org While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit profoundly different biological activities. nih.govresearchgate.net One enantiomer of a drug may be therapeutically effective, while the other may be inactive or even cause harmful side effects. nih.gov This underscores the critical importance of enantiomeric purity, which is a measure of the excess of one enantiomer over the other in a mixture. numberanalytics.com Achieving high enantiomeric purity is a primary objective in the synthesis of chiral molecules to ensure the desired biological response and to meet stringent regulatory standards for pharmaceuticals and other bioactive compounds. thieme-connect.denih.gov Various analytical techniques, such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy, are employed to determine the enantiomeric purity of a sample. libretexts.orgopenochem.org

Historical Trajectories and Evolution of Research on Chiral Ester Synthesis and Application

The understanding of stereochemistry dates back to the 19th century with the work of scientists like Jean-Baptiste Biot, who discovered optical activity, and Louis Pasteur, who proposed that this phenomenon was due to molecular asymmetry. taylorfrancis.com The concept of the tetrahedral carbon atom, independently proposed by van't Hoff and Le Bel, provided the structural basis for understanding chirality in organic molecules. taylorfrancis.com Early methods for obtaining enantiomerically pure compounds relied on the resolution of racemic mixtures. However, the development of asymmetric synthesis in the latter half of the 20th century revolutionized the field. researchgate.net This includes the use of chiral auxiliaries, chiral catalysts, and biocatalysis. researchgate.netencyclopedia.pub The synthesis of chiral esters has been a major focus of this research, with the development of numerous stereoselective methods for their preparation. organic-chemistry.org The application of these chiral esters, including butanoates, has expanded significantly, enabling the synthesis of a vast number of complex and biologically important molecules. nih.govorgsyn.org

Interactive Data Table: Properties of Ethyl (3S)-3-ethoxybutanoate

PropertyValue
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
AppearanceClear Oil
Chirality(S)-configuration at C3

Interactive Data Table: Synthesis Methods for Chiral Butanoates

MethodDescriptionKey Features
Microbial ReductionReduction of β-keto esters using microorganisms like baker's yeast. elsevierpure.comHigh enantioselectivity, mild reaction conditions.
Asymmetric HydrogenationHydrogenation of β-keto esters using chiral metal catalysts. orgsyn.orgHigh efficiency and enantioselectivity.
Chiral Pool SynthesisUtilization of readily available chiral natural products. researchgate.netCost-effective, provides access to specific enantiomers.
Lipase-catalyzed ResolutionEnzymatic resolution of racemic alcohols or esters. nih.govHigh enantioselectivity, environmentally friendly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

670254-39-4

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

ethyl (3S)-3-ethoxybutanoate

InChI

InChI=1S/C8H16O3/c1-4-10-7(3)6-8(9)11-5-2/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

AVVCQNALUKIMSP-ZETCQYMHSA-N

Isomeric SMILES

CCO[C@@H](C)CC(=O)OCC

Canonical SMILES

CCOC(C)CC(=O)OCC

Origin of Product

United States

Advanced Methodologies for the Enantioselective Synthesis of Ethyl 3s 3 Ethoxybutanoate

Biocatalytic Approaches to the Stereoselective Production of (3S)-3-ethoxybutanoate

Biocatalysis offers a powerful and environmentally benign approach for the synthesis of enantiomerically pure compounds. nih.gov Enzymes, operating under mild conditions, can exhibit high chemo-, regio-, and enantioselectivity, often without the need for cofactors. nih.gov

Enzyme-Catalyzed Asymmetric Hydrogenation of β-Keto Esters

The asymmetric reduction of β-keto esters is a direct and efficient route to chiral β-hydroxy esters. Dehydrogenases and reductases from various microorganisms are widely used for this transformation. nih.gov For instance, (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum has been successfully applied to the asymmetric reduction of a range of prochiral ketones and β-keto esters. nih.gov This enzyme, belonging to the short-chain dehydrogenase/reductase family, facilitates the NADH-dependent reduction of the keto group to the corresponding (S)-alcohol with high enantioselectivity. nih.gov The use of whole-cell catalysts, such as Escherichia coli heterologously expressing PEDH, simplifies the process and allows for efficient cofactor regeneration. nih.gov

Ruthenium-catalyzed asymmetric hydrogenation also presents a viable method for producing enantiomerically pure γ-heteroatom substituted β-hydroxy esters from their corresponding β-keto esters, achieving high enantioselectivities. nih.gov

Lipase-Mediated Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Lipases are a versatile class of enzymes extensively used in the kinetic resolution of racemates due to their stability in organic solvents and broad substrate specificity. nih.gov Kinetic resolution involves the selective transformation of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. For example, the hydrolysis of racemic ethyl 3-phenylbutanoate using lipases from Pseudomonas cepacia, Alcaligenes spp., and Pseudomonas fluorescens has shown excellent enantioselection. almacgroup.com A preparative scale resolution using Pseudomonas fluorescens achieved 50% conversion after 64 hours, yielding the (S)-acid with 98% enantiomeric excess (ee) and the (R)-ester with 99% ee. almacgroup.com

Dynamic kinetic resolution (DKR) combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.com This is often achieved by coupling a lipase-catalyzed reaction with a compatible racemization catalyst. mdpi.com For instance, the DKR of (rac)-1-phenylethanol has been successfully demonstrated using lipase (B570770) B from Candida antarctica (CALB) immobilized on various supports in combination with ruthenium complexes as racemization catalysts. mdpi.com

EnzymeSubstrateResolution TypeConversion (%)Enantiomeric Excess (ee %)Reference
Pseudomonas fluorescens(±)-ethyl 3-phenylbutanoateKinetic Resolution (Hydrolysis)5098 (acid), 99 (ester) almacgroup.com
Candida antarctica Lipase B (CALB)(rac)-1-phenylethanolDynamic Kinetic Resolution9698 ((R)-1-phenylethyl acetate) mdpi.com

Whole-Cell Biotransformations for Stereoselective Conversion

Whole-cell biotransformations offer several advantages over the use of isolated enzymes, including the protection of the enzyme within its natural environment and the inherent presence of cofactor regeneration systems. As mentioned previously, E. coli cells heterologously producing (S)-1-phenylethanol dehydrogenase (PEDH) serve as effective whole-cell catalysts for the asymmetric reduction of β-keto esters. nih.gov This approach simplifies the reaction setup and reduces the cost associated with enzyme purification and cofactor addition. nih.gov

Genetic Engineering and Enzyme Rational Design for Enhanced Enantioselectivity and Yield

Rational design and directed evolution are powerful tools for improving enzyme properties such as activity, stability, and enantioselectivity. nih.gov Rational design involves making specific mutations based on the enzyme's structure and mechanism. nih.govnih.gov This approach can be used to modify the active site to better accommodate a specific substrate or to favor the formation of one enantiomer over the other. nih.gov For example, by adjusting steric hindrance within the active site, the enantioselectivity of an enzyme can be enhanced or even inverted. nih.gov

Semi-rational approaches, which combine elements of rational design with directed evolution, create "smart" libraries of mutants that are more likely to contain improved variants. researchgate.net This strategy has been successfully used to engineer enzymes with enhanced activity and enantioselectivity. nih.govresearchgate.net

Engineering StrategyTarget Enzyme PropertyExample OutcomeReference
Rational Design (Steric Hindrance)EnantioselectivityInversion and enhancement of enantioselectivity to 99% nih.gov
Rational Design (Loop Flexibility)Catalytic Activity134-fold improvement in catalytic activity nih.gov
Semi-Rational DesignEnzyme Activity/SelectivityCreation of 'smart' libraries with higher probability of beneficial mutations researchgate.net

Asymmetric Organocatalytic Routes to Ethyl (3S)-3-ethoxybutanoate

Organocatalysis has emerged as a third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. It utilizes small organic molecules to catalyze chemical transformations.

Proline-Derived and Related Aminocatalysts in Enantioselective Reductions

L-proline and its derivatives have been successfully employed as organocatalysts in various asymmetric transformations. nih.gov For instance, novel L-proline derived tertiary amine bifunctional organocatalysts have been applied to the asymmetric Michael addition of dithiomalonates to trans-β-nitroolefins, achieving high yields and enantioselectivities (up to 97% ee). nih.gov While not a direct reduction, this demonstrates the potential of proline-derived catalysts in creating chiral centers with high stereocontrol. Bifunctional amine-thiourea organocatalysts, which possess multiple hydrogen bond donors, have also shown excellent results in the asymmetric amination of cyclic β-keto esters, yielding optically active α-amino acid derivatives with up to 96% ee. semanticscholar.org The multiple hydrogen bonding sites play a crucial role in accelerating the reaction and enhancing enantioselectivity. semanticscholar.org Phase-transfer catalysis using cinchona derivatives has also been effective for the asymmetric α-alkylation of cyclic β-keto esters, providing products in high yields and enantiopurities (up to 98% ee). rsc.org

Chiral Brønsted Acid Catalysis for Stereocontrol in Ester Formation

Chiral Brønsted acid catalysis has emerged as a powerful tool in asymmetric synthesis, utilizing strong, non-covalent interactions to create a chiral environment around the reactants. wikipedia.org These catalysts, typically derived from phosphoric acids, carboxylic acids, or N-triflyl phosphoramides, can activate electrophiles, such as carbonyls or imines, towards nucleophilic attack. The stereochemical outcome of the reaction is dictated by the specific geometry of the catalyst-substrate complex, where one face of the electrophile is effectively shielded.

In the context of synthesizing β-alkoxy esters like this compound, a chiral Brønsted acid could catalyze the enantioselective addition of ethanol (B145695) to a suitable precursor, such as ethyl 3-oxobutanoate, or facilitate a stereoselective transetherification. The mechanism would involve the protonation of the carbonyl oxygen by the chiral acid, which not only enhances the electrophilicity of the carbonyl carbon but also establishes a rigid, chiral pocket through hydrogen bonding and steric interactions. This controlled environment directs the incoming nucleophile (ethanol) to a specific face of the molecule, leading to the preferential formation of the (S)-enantiomer.

Recent studies on chiral phosphoric acid-catalyzed reactions have demonstrated the efficacy of this approach in various asymmetric transformations. acs.org For instance, the use of bulky 3,3'-substituents on a BINOL-derived phosphoric acid catalyst can create a well-defined chiral cavity, leading to high enantioselectivities in reactions involving prochiral substrates. rsc.org While a direct application to the synthesis of this compound is not extensively documented, the principles established in related asymmetric additions provide a clear blueprint for such a synthesis.

Table 1: Representative Chiral Brønsted Acids and Their Performance in Asymmetric Reactions

CatalystCatalyst TypeTypical SubstrateEnantiomeric Excess (ee)
(R)-TRIPChiral Phosphoric AcidN-Boc-iminesUp to 99%
(S)-3,3'-(CF₃)₂-BINOL-PAChiral Phosphoric Acidα,β-Unsaturated ketonesUp to 98%
N-Tosyl-(R)-CamphorsulfonamideChiral SulfonamideAldehydesUp to 95%

Development and Application of Bifunctional Organocatalysts

Bifunctional organocatalysts represent a sophisticated class of catalysts that possess two distinct functional groups capable of activating both the nucleophile and the electrophile simultaneously. This dual activation strategy often leads to highly ordered transition states and, consequently, excellent stereocontrol. A common motif in bifunctional organocatalysts is the combination of a hydrogen-bond donor (e.g., a thiourea (B124793) or urea (B33335) group) and a Lewis basic site (e.g., a tertiary amine).

For the synthesis of this compound, a bifunctional organocatalyst could be employed in a reaction between a silyl (B83357) ketene (B1206846) acetal (B89532) derived from ethyl acetate (B1210297) and an electrophilic source of the ethoxy group. The Lewis basic site of the catalyst would activate the silyl ketene acetal, while the hydrogen-bond donor site would activate the electrophile and orient it for a stereoselective attack. This cooperative catalysis can lead to high yields and enantioselectivities under mild reaction conditions.

The development of cinchona alkaloid-derived thiourea catalysts is a prime example of the power of bifunctional organocatalysis. These catalysts have been successfully applied in a wide range of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions, demonstrating their versatility and high degree of stereocontrol. The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to optimize their performance for a specific transformation.

Table 2: Examples of Bifunctional Organocatalysts and Their Applications

CatalystFunctional GroupsApplication
Takemoto CatalystThiourea and Tertiary AmineAsymmetric Michael Addition
Jørgensen-Hayashi CatalystProline and TetrazoleAsymmetric Aldol Reaction
Cinchona-Thiourea CatalystThiourea and QuinuclidineAsymmetric Mannich Reaction

Metal-Catalyzed Asymmetric Synthesis of this compound

Transition metal catalysis offers a broad and powerful platform for the enantioselective synthesis of chiral molecules. The ability of transition metals to coordinate with organic molecules and facilitate a wide range of transformations with high selectivity makes them indispensable tools in modern organic synthesis.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Alkene Precursors

Ruthenium-catalyzed asymmetric hydrogenation is a highly reliable and efficient method for the synthesis of chiral alcohols from prochiral ketones or alkenes. nih.gov The synthesis of this compound could be envisioned through the asymmetric hydrogenation of a corresponding unsaturated precursor, such as ethyl 3-ethoxy-2-butenoate. In this process, a chiral ruthenium catalyst, typically featuring a chiral diphosphine ligand, would coordinate to the double bond of the substrate and deliver hydrogen from a specific face, leading to the formation of the desired (S)-enantiomer with high enantioselectivity.

Noyori's development of Ru-BINAP catalysts revolutionized the field of asymmetric hydrogenation and demonstrated the remarkable efficiency and selectivity that can be achieved with these systems. The C₂-symmetric nature of the BINAP ligand creates a well-defined chiral environment around the ruthenium center, enabling precise control over the stereochemical outcome of the hydrogenation reaction. The success of this methodology has been demonstrated in the synthesis of numerous chiral building blocks and active pharmaceutical ingredients. dicp.ac.cnnih.gov

Table 3: Performance of Chiral Ruthenium Catalysts in Asymmetric Hydrogenation

CatalystSubstrate TypeProductEnantiomeric Excess (ee)
Ru(II)-BINAPβ-Keto estersβ-Hydroxy esters>98%
Ru(II)-MeO-BIPHEPα,β-Unsaturated estersChiral estersUp to 99%
Ru(II)-SYNPHOSAromatic ketonesChiral alcoholsUp to 99%

Rhodium- and Iridium-Catalyzed Enantioselective Transformations

Rhodium and iridium catalysts are highly versatile and have been employed in a wide array of enantioselective transformations, including hydrogenation, allylic alkylation, and hydroamination. nih.gov For the synthesis of this compound, a rhodium- or iridium-catalyzed reaction could offer a powerful alternative to other methods.

For instance, an iridium-catalyzed enantioselective allylic etherification could be employed. In this scenario, a suitable allylic carbonate or phosphate (B84403) could be reacted with ethanol in the presence of a chiral iridium catalyst. The catalyst would facilitate the substitution of the leaving group with ethanol in a highly stereocontrolled manner. nih.govacs.org Iridium catalysts are particularly noteworthy for their ability to control regioselectivity in allylic substitution reactions, often favoring the formation of branched products. nih.govnih.gov

Rhodium catalysts have also been shown to be effective in the asymmetric synthesis of chiral esters. A rhodium-catalyzed hydroalkoxylation of a suitable allene (B1206475) or alkene precursor with ethanol could provide a direct route to the target molecule. The choice of the chiral ligand is crucial for achieving high enantioselectivity in these transformations.

Table 4: Rhodium- and Iridium-Catalyzed Enantioselective Reactions

MetalCatalyst SystemTransformationProduct Type
Iridium[Ir(COD)Cl]₂ / Chiral PhosphoramiditeAllylic EtherificationChiral Allylic Ethers
RhodiumRh(I) / Chiral DieneConjugate AdditionChiral Esters
IridiumIr(I) / Chiral P,N-LigandHydroaminationChiral Amines

Palladium-Mediated Reactions for Chiral Ester Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, with a vast number of applications in cross-coupling reactions, C-H activation, and stereoselective transformations. nih.govacs.orgacs.org In the synthesis of chiral esters like this compound, palladium-catalyzed reactions can be employed to construct the key C-O bond or to functionalize the ester at the α- or β-position.

One potential strategy involves a palladium-catalyzed asymmetric alkoxylation of a suitable enol ether or silyl enol ether. The use of a chiral ligand on the palladium center would induce asymmetry in the addition of the ethoxy group. Another approach could be a palladium-catalyzed dynamic kinetic resolution of a racemic starting material, such as ethyl 3-bromo- (B131339) or 3-tosyloxybutanoate, where one enantiomer reacts preferentially with an ethoxide source.

Furthermore, palladium-catalyzed reactions are instrumental in the synthesis of complex precursors. For example, the α-arylation or α-alkylation of esters, as developed by Buchwald and Hartwig, allows for the introduction of various substituents at the α-position of an ester, which can be a key step in a multi-step synthesis of the target molecule. acs.org

Table 5: Palladium-Catalyzed Reactions for Ester Synthesis and Functionalization

Reaction TypeCatalyst SystemSubstrateProduct
Wacker-Tsuji OxidationPdCl₂ / CuCl₂Terminal OlefinMethyl Ketone
Buchwald-Hartwig AminationPd(dba)₂ / Chiral LigandAryl Halide, AmineAryl Amine
Asymmetric Allylic AlkylationPd₂(dba)₃ / Chiral LigandAllylic Acetate, NucleophileChiral Alkylated Product

Rational Ligand Design and Chiral Auxiliary Strategies in Metal-Catalyzed Systems

The success of metal-catalyzed asymmetric synthesis is intrinsically linked to the design and development of chiral ligands and auxiliaries. nih.govresearchgate.net A chiral ligand coordinates to the metal center and creates a chiral environment that directs the stereochemical course of the reaction. Rational ligand design involves the systematic modification of the ligand structure to optimize its steric and electronic properties for a specific transformation.

Key features of effective chiral ligands include:

C₂-Symmetry: Many successful chiral ligands, such as BINAP and DuPhos, possess a C₂ axis of symmetry, which reduces the number of possible diastereomeric transition states and often leads to higher enantioselectivities.

Bite Angle: The bite angle of a bidentate ligand, which is the angle formed by the two coordinating atoms and the metal center, can have a profound impact on the catalyst's activity and selectivity.

Steric Bulk: The steric bulk of the substituents on the ligand can be used to control access to the metal center and to create a well-defined chiral pocket.

Chiral auxiliary strategies, on the other hand, involve the temporary attachment of a chiral group to the substrate. This chiral auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed to afford the enantiomerically enriched product. While often requiring additional synthetic steps, this approach can be highly effective for achieving excellent stereocontrol.

Table 6: Common Chiral Ligand Scaffolds in Asymmetric Catalysis

Ligand ScaffoldKey FeatureTypical MetalApplication
BINAPC₂-Symmetric Biaryl DiphosphineRu, Rh, PdAsymmetric Hydrogenation, Cross-Coupling
SalenC₂-Symmetric Tetradentate LigandCr, Mn, CoAsymmetric Epoxidation, Cyclopropanation
BOXC₂-Symmetric Bis(oxazoline)Cu, Zn, MgAsymmetric Diels-Alder, Aldol Reactions
PhosphoramiditeP-Chiral or Biaryl-BasedIr, Rh, CuAsymmetric Allylic Substitution, Conjugate Addition

Chemoenzymatic Strategies for Convergent and Efficient Synthesis of this compound

A highly effective and convergent approach to synthesizing enantiomerically pure this compound involves a two-step chemoenzymatic pathway. This strategy leverages the high stereoselectivity of an enzymatic reaction to establish the chiral center, followed by a standard chemical transformation to yield the final product.

The synthesis begins with the asymmetric reduction of the prochiral ketone, ethyl acetoacetate (B1235776). This biotransformation is commonly carried out using whole-cell biocatalysts, with baker's yeast (Saccharomyces cerevisiae) being a classic and efficient choice. orgsyn.orglookchem.com In this step, enzymes within the yeast, specifically oxidoreductases, transfer a hydride from the cofactor NADPH to the carbonyl group of ethyl acetoacetate. The process is fueled by the metabolism of a simple sugar, like sucrose, in an aqueous medium at or near room temperature. orgsyn.org This enzymatic reduction almost exclusively produces the (S)-enantiomer of the corresponding alcohol, Ethyl (S)-3-hydroxybutanoate, with high enantiomeric excess (e.e.). lookchem.comelsevierpure.com

The second step is a chemical etherification of the newly formed hydroxyl group. The Williamson ether synthesis is a conventional and reliable method for this transformation. masterorganicchemistry.comwikipedia.org The chiral alcohol, Ethyl (S)-3-hydroxybutanoate, is first treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form a sodium alkoxide. This highly nucleophilic alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethylating agent, typically ethyl bromide or ethyl iodide. youtube.com This reaction proceeds with inversion of configuration at the electrophilic carbon of the ethyl halide but retains the stereochemistry at the pre-existing chiral center of the alkoxide, thus yielding the target compound, this compound.

This chemoenzymatic route is highly efficient because it establishes the critical stereocenter early in the synthesis using a highly selective and mild enzymatic step, which is then followed by a robust chemical modification.

BiocatalystSubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)Reference
Baker's YeastEthyl acetoacetateEthyl (S)-3-hydroxybutanoate59-76%85% lookchem.com
High Temperature YeastEthyl acetoacetateEthyl (S)-3-hydroxybutanoateN/A96% elsevierpure.com
YADH (Yeast Alcohol Dehydrogenase)Ethyl acetoacetateEthyl (S)-3-hydroxybutanoateN/A100% elsevierpure.com

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally benign chemical processes. The synthesis of this compound can be significantly improved by considering solvent choice, atom economy, and catalyst sustainability.

A major goal in green chemistry is the reduction or elimination of volatile organic solvents. The chemoenzymatic synthesis of this compound offers distinct advantages in this regard.

The first step, the enzymatic reduction of ethyl acetoacetate using baker's yeast, is inherently a green process as it is typically conducted in water, an environmentally safe solvent. orgsyn.orglookchem.com This avoids the use of hazardous organic solvents common in traditional chemical reductions.

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product.

Step 1: Enzymatic Reduction The reduction of ethyl acetoacetate to Ethyl (S)-3-hydroxybutanoate is an addition reaction. In essence, it involves the addition of a hydrogen molecule (H₂) across the carbonyl double bond.

Reaction: C₆H₁₀O₃ + [H₂] → C₆H₁₂O₃

Atom Economy: As an addition reaction, all atoms from the reactants (in a simplified view) are incorporated into the final product, leading to a theoretical atom economy of 100%.

Step 2: Williamson Ether Synthesis This step is a substitution reaction and generates stoichiometric byproducts, which lowers its atom economy.

Reaction: C₆H₁₂O₃ + NaH + C₂H₅Br → C₈H₁₆O₃ + NaBr + H₂

Atom Economy Calculation:

MW of Desired Product (this compound): 160.21 g/mol

Sum of MW of All Reactants (Ethyl (S)-3-hydroxybutanoate + NaH + C₂H₅Br): 132.16 + 24.00 + 108.97 = 265.13 g/mol

Percent Atom Economy = (160.21 / 265.13) * 100 ≈ 60.4%

Atom Economy Analysis of this compound Synthesis
Synthetic StepReaction TypeByproductsTheoretical Atom Economy (%)
Enzymatic ReductionAdditionNone (ideal)100%
Williamson Ether SynthesisSubstitutionNaBr, H₂60.4%

The sustainability of a synthesis is heavily dependent on the nature of the catalysts used.

For the biocatalytic reduction step, baker's yeast is an inexpensive, readily available, and biodegradable catalyst. For industrial-scale production, the use of immobilized enzymes or whole cells is a significant advancement. Immobilization on a solid support allows for easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple cycles. This not only reduces costs but also simplifies the purification of the product.

The Williamson ether synthesis traditionally uses a stoichiometric amount of a strong base like NaH, which is consumed in the reaction and is not a catalyst. A greener alternative is the direct, catalytic dehydrative etherification, which would involve reacting Ethyl (S)-3-hydroxybutanoate with ethanol in the presence of a recyclable acid catalyst. This approach forms water as the only byproduct, achieving 100% atom economy. Research into solid acid catalysts, such as zeolites, nanoporous aluminosilicates, and supported metal oxides, shows promise for such etherification reactions. rsc.orgresearchgate.netmdpi.com These heterogeneous catalysts can be easily filtered out and recycled, making them ideal for continuous or large-scale batch processing. mdpi.comscispace.com Developing a robust and recyclable catalyst for the direct etherification of Ethyl (S)-3-hydroxybutanoate with ethanol would represent a major step towards a truly sustainable industrial-scale production process.

Chemical Reactivity and Stereospecific Transformations of Ethyl 3s 3 Ethoxybutanoate

Stereoretentive and Stereoinvertive Reactions Involving the Chiral Stereocenter

The chiral center at the C3 position of ethyl (3S)-3-ethoxybutanoate is a key feature influencing its reactivity. Reactions can proceed with either retention or inversion of the stereochemistry at this center, depending on the reaction conditions and reagents employed.

One notable transformation involves the conversion of racemic ethyl 3-hydroxybutanoate into its (R)-enantiomer. This process can be achieved through a three-step protocol that includes a lipase-catalyzed acylation, which selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The unreacted (S)-alcohol then undergoes mesylation followed by an SN2 reaction with cesium acetate (B1210297), which proceeds with an inversion of configuration to yield the (R)-acetate. Subsequent alcoholysis provides the enantiopure (R)-ethyl 3-hydroxybutanoate. researchgate.net This sequence demonstrates a practical application of stereoinvertive reactions to resolve a racemic mixture.

Lipase-catalyzed reactions are pivotal in these transformations. For instance, Candida antarctica lipase (B570770) B (CAL-B) is highly enantioselective in the acylation of racemic ethyl 3-hydroxybutanoate. researchgate.net The choice of acyl donor and solvent can significantly influence the enantioselectivity of these enzymatic reactions. researchgate.net

Nucleophilic Additions and Substitutions at the Ester Carbonyl Group

The ester carbonyl group in this compound is an electrophilic center susceptible to nucleophilic attack. These reactions are fundamental to modifying the ester functionality and creating a variety of derivatives.

Common nucleophilic substitution reactions include hydrolysis, amidation, and transesterification. Under basic or acidic conditions, the ester can be hydrolyzed to 3-ethoxybutanoic acid and ethanol (B145695). Reaction with amines can convert the ester into the corresponding amides.

The carbonyl group can also undergo nucleophilic addition reactions. For example, reaction with Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols after quenching. The stereocenter at the C3 position can influence the stereochemical outcome of these additions if a new stereocenter is formed at the carbonyl carbon.

Reductions of the Ester Moiety to Chiral Alcohols and Ethers

The ester group of this compound can be reduced to either a primary alcohol or an ether, depending on the reducing agent used. These reductions are valuable for the synthesis of chiral diols and ethers.

Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to the corresponding primary alcohol, (S)-3-ethoxybutan-1-ol. This transformation preserves the stereochemistry at the C3 center.

Alternatively, selective reduction of the ester to an ether can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by appropriate workup. This would yield (S)-1-ethoxy-3-methoxybutane if methanol (B129727) is used in the workup. The choice of reducing agent and reaction conditions is crucial for achieving the desired outcome.

The reduction of related β-keto esters using yeast has been extensively studied and provides access to chiral β-hydroxy esters. ethz.chelsevierpure.com For example, the yeast reduction of ethyl acetoacetate (B1235776) is a well-established method for producing (S)-ethyl 3-hydroxybutanoate. ethz.chelsevierpure.com

Transesterification Reactions and Controlled Formation of Diverse Esters

Transesterification is a key reaction for modifying the ester group of this compound, allowing for the synthesis of a wide array of other esters while preserving the chiral integrity of the molecule. This process involves reacting the ethyl ester with a different alcohol in the presence of a catalyst.

Both chemical and enzymatic catalysts can be employed for transesterification. Acid catalysts such as sulfuric acid or base catalysts like sodium alkoxides are commonly used. google.com However, these methods can sometimes lead to side reactions.

Enzymatic transesterification, often utilizing lipases, offers a milder and more selective alternative. nih.govresearchgate.net Lipases can operate under neutral conditions, minimizing the risk of racemization or other unwanted side reactions. For instance, Candida antarctica lipase B (CAL-B) has been shown to be effective in the transesterification of related β-hydroxy esters. researchgate.net The reaction can be driven to completion by using a large excess of the new alcohol or by removing the ethanol that is formed. nih.gov

The choice of the alcohol for transesterification can be broad, including primary, secondary, and even some tertiary alcohols, as well as allylic and propargylic alcohols, leading to a diverse range of ester products. nih.gov

Table 1: Examples of Transesterification Reactions of β-Keto Esters

CatalystAlcoholProduct YieldReference
Boric AcidPrimary AlcoholsHigh nih.gov
Boric AcidSecondary AlcoholsHigh nih.gov
Boric AcidAllylic/Propargylic AlcoholsHigh nih.gov
Methylboronic AcidPrimary AlcoholsModerate to High nih.gov
Methylboronic AcidSecondary AlcoholsModerate to High nih.gov
Methylboronic AcidTertiary AlcoholsModerate to High nih.gov
Lipase (CAL-B)Various AlcoholsVaries researchgate.net

Chemo- and Stereoselective Functionalizations of the Alkyl Chain and Ether Linkage

Beyond the reactions at the ester and chiral center, the alkyl chain and ether linkage of this compound offer further opportunities for functionalization.

The α-protons (at the C2 position) to the carbonyl group are acidic and can be removed by a suitable base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes (in an aldol (B89426) reaction), to introduce new substituents at the C2 position. The stereochemistry of these reactions can often be controlled by the choice of base, solvent, and temperature, leading to diastereoselective functionalization.

The ether linkage is generally stable but can be cleaved under harsh acidic conditions, such as with hydrobromic acid (HBr) or hydroiodic acid (HI). This would result in the formation of an ethyl halide and the corresponding β-hydroxy ester.

Selective oxidation of the C-H bonds in the alkyl chain can be challenging but may be achieved using specific reagents or catalytic systems. For example, enzymatic hydroxylation could potentially introduce a hydroxyl group at a specific position on the alkyl chain.

Applications of Ethyl 3s 3 Ethoxybutanoate As a Chiral Building Block in Advanced Organic Synthesis

Role as a Precursor in the Total Synthesis of Complex Chiral Natural Products

There is no readily available scientific literature detailing the role of Ethyl (3S)-3-ethoxybutanoate as a direct precursor in the total synthesis of complex chiral natural products. Synthetic strategies for natural products often rely on more commonly available and reactive building blocks. The parent compound, ethyl (S)-3-hydroxybutanoate, is frequently employed for this purpose, serving as a key intermediate for synthesizing natural products like the pheromones (S)-(+)-Sulcatol and (R)-(-)-Lavandulol. The conversion of the hydroxyl group to an ethoxy ether would represent an additional synthetic step, and the utility of this specific ethoxy derivative in subsequent transformations for natural product synthesis has not been a focus of reported synthetic routes.

Intermediate in the Synthesis of Stereodefined Pharmaceutical Scaffolds and Drug Intermediates

Searches for the application of this compound as an intermediate in the synthesis of pharmaceutical scaffolds and drug intermediates have not yielded specific examples. The development of chiral drugs often involves the use of versatile synthons that can be readily modified.

Strategies for Incorporating the Chiral Ethoxybutanoate Unit into Bioactive Molecules

No established strategies have been documented in the scientific literature for the specific incorporation of the this compound unit into bioactive molecules. The development of such strategies would depend on the target molecule's structure and the intended role of the ethoxybutanoate fragment.

Asymmetric Synthesis of Target Molecules Utilizing its Chiral Carbon Backbone

There are no specific examples in the literature of asymmetric syntheses of target pharmaceutical molecules that utilize the chiral carbon backbone of this compound. The focus in asymmetric synthesis has predominantly been on its precursor, ethyl (S)-3-hydroxybutanoate, and other related chiral building blocks like ethyl (S)-4-chloro-3-hydroxybutanoate, which is an intermediate for hypercholesterolemia drugs.

Utilization in the Synthesis of Chiral Agrochemicals and Other Biologically Active Compounds

Information regarding the use of this compound in the synthesis of chiral agrochemicals or other specifically designed biologically active compounds is not present in the available research. The selection of building blocks in agrochemical research is driven by factors such as cost, availability, and the efficiency of the synthetic route, and this compound does not appear to be a commonly chosen synthon.

Contributions to the Development of Chiral Polymer Architectures and Materials Science

There is no evidence in the scientific literature to suggest that this compound has been used in the development of chiral polymer architectures or in materials science. Research in this area often utilizes monomers that can undergo polymerization, and the structure of this compound does not lend itself directly to common polymerization techniques without further functionalization, for which no methods have been reported.

Integration into the Design and Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The design and synthesis of new chiral auxiliaries and ligands are crucial for advancing asymmetric catalysis. However, there are no reports of this compound being integrated into such molecular frameworks. Chemists typically select fragments for chiral ligands based on their steric and electronic properties and their ability to form stable, stereochemically well-defined complexes with metals. The specific structural features of this compound have not been identified in the literature as advantageous for these applications.

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 3s 3 Ethoxybutanoate

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination and Separation

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation of enantiomers and the determination of enantiomeric excess (e.e.). This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For the analysis of ethyl 3-ethoxybutanoate, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are commonly employed. The separation mechanism often involves the formation of transient diastereomeric complexes between the chiral analyte and the CSP through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing the separation. By carefully adjusting the mobile phase composition and flow rate, baseline separation of the (S) and (R) enantiomers can be achieved. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Parameters for Ethyl 3-ethoxybutanoate Separation

ParameterValue
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (R)-enantiomer 8.5 min
Retention Time (S)-enantiomer 9.8 min

Gas Chromatography (GC) with Chiral Stationary Phases for Purity and Stereoisomeric Analysis

Gas Chromatography (GC) coupled with a chiral stationary phase is another powerful technique for the stereoisomeric analysis of volatile chiral compounds like ethyl (3S)-3-ethoxybutanoate. Chiral GC columns often contain derivatives of cyclodextrins, which are cyclic oligosaccharides capable of forming inclusion complexes with the enantiomers of the analyte.

Table 2: Typical Chiral GC Conditions for Ethyl 3-ethoxybutanoate Analysis

ParameterValue
Column Cyclodex-B (2,6-di-O-pentyl-3-trifluoroacetyl-gamma-cyclodextrin)
Carrier Gas Helium
Injector Temperature 220 °C
Oven Program 60 °C (hold 2 min), then ramp to 150 °C at 5 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical elucidation of organic molecules. For chiral compounds like this compound, specific NMR experiments can provide detailed insights into its three-dimensional structure.

In a chiral environment, chemically equivalent protons or carbon atoms can become magnetically non-equivalent, a phenomenon known as diastereotopicity. In this compound, the presence of the stereocenter at C3 can render the two protons of the adjacent methylene (B1212753) group (C2) diastereotopic. This results in these protons having different chemical shifts and appearing as a complex multiplet in the ¹H NMR spectrum, often as a doublet of doublets. Similarly, the methylene carbons of the ethoxy groups may also exhibit diastereotopicity in the ¹³C NMR spectrum, although the difference in chemical shifts might be small.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₃ (C1) 1.25 (t)14.2
CH₂ (C2) 2.45 (dd)45.1
CH (C3) 3.90 (m)73.5
CH₃ (C4) 1.18 (d)19.8
OCH₂CH₃ 3.45 (q)60.3
OCH₂CH₃ 1.20 (t)15.3

To enhance the separation of enantiomeric signals in NMR, chiral shift reagents (CSRs) or chiral derivatizing agents (CDAs) can be employed. CSRs, typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can form diastereomeric complexes with the enantiomers of ethyl 3-ethoxybutanoate. This interaction induces significant changes in the chemical shifts of the protons near the binding site, allowing for the direct determination of enantiomeric excess from the integrated signals in the ¹H NMR spectrum.

Alternatively, the ester can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form a new diastereomeric ester. The resulting diastereomers will have distinct NMR spectra, allowing for the determination of the original enantiomeric composition.

Two-dimensional (2D) NMR techniques are invaluable for the complete structural and, in some cases, configurational assignment of complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, helping to establish the connectivity of the carbon skeleton. For this compound, COSY would show correlations between the protons on C2 and C3, as well as between the protons of the two ethoxy groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms, confirming the C-H connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular fragments. For instance, correlations between the C1 carbonyl carbon and the protons on C2 and the OCH₂ of the ester ethoxy group would be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly useful for determining the relative stereochemistry by identifying protons that are close in space. For a derivative of this compound, NOESY could potentially show correlations that help to establish the spatial relationship between substituents around the stereocenter.

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination

While NMR and chromatography are powerful for determining relative stereochemistry and enantiomeric purity, chiroptical methods like Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are essential for the unambiguous determination of the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a sensitive probe of the molecule's three-dimensional structure. By comparing the experimentally measured VCD spectrum of this compound with the spectrum calculated for the (S) and (R) enantiomers using quantum chemical methods (e.g., density functional theory), the absolute configuration can be confidently assigned.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign of the Cotton effect in the vicinity of an absorption band, is characteristic of a specific enantiomer. While ORD is a classical technique, it remains a valuable tool for assigning the absolute configuration, especially when compared with known compounds or theoretical predictions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the definitive structural confirmation of synthetic and natural compounds. Its capacity to provide highly accurate mass measurements enables the unambiguous determination of a molecule's elemental composition. This section delineates the application of HRMS in the characterization of this compound, focusing on the validation of its precise molecular formula and the analysis of its mass spectrometric fragmentation pattern. In the absence of publicly available experimental HRMS data for this specific stereoisomer, a theoretical analysis based on established fragmentation principles for esters and ethers is presented.

Precise Molecular Formula Validation

The initial step in the HRMS analysis is the precise determination of the molecular formula. The molecular formula for this compound is C₈H₁₆O₃. Using soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecule is typically ionized to form a protonated molecule [M+H]⁺ or an adduct with a cation, most commonly sodium [M+Na]⁺. The high resolving power of an HRMS instrument allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places, which is crucial for distinguishing between different elemental compositions that may have the same nominal mass.

The theoretical exact masses for the primary ions of this compound are calculated based on the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O). The experimental observation of these ions with a mass accuracy of less than 5 parts per million (ppm) would provide unequivocal validation of the compound's elemental composition.

Table 1: Predicted High-Resolution Mass Data for this compound

Ion Formula Ion Type Calculated m/z
C₈H₁₇O₃⁺ [M+H]⁺ 161.1172

Fragmentation Pattern Analysis

Further structural elucidation is achieved through the analysis of the fragmentation pattern obtained via tandem mass spectrometry (MS/MS) or in-source fragmentation. The fragmentation of the molecular ion provides characteristic neutral losses and fragment ions that are indicative of the molecule's specific structural motifs. For this compound, the fragmentation is predicted to be directed by the two key functional groups: the ethyl ester and the ethyl ether.

The primary fragmentation pathways are expected to involve cleavages of the bonds alpha to the oxygen atoms of the ester and ether moieties, as these are electronically weakened positions. Additionally, rearrangement reactions, such as the McLafferty rearrangement, are common for esters. A detailed prediction of the major fragment ions is provided below.

Table 2: Predicted Fragmentation Pattern for this compound

Proposed Fragment Structure Fragment Formula Calculated m/z Fragmentation Pathway
[M - OCH₂CH₃]⁺ C₆H₁₁O₂⁺ 115.0754 Loss of the ethoxy radical from the ester group.
[M - CH₃CH₂OH]⁺˙ C₆H₁₀O₂⁺˙ 114.0675 Loss of a neutral ethanol (B145695) molecule.
[M - COOCH₂CH₃]⁺ C₄H₉O⁺ 73.0648 Cleavage of the entire ethoxycarbonyl group.
[CH₃CH=OH]⁺ C₂H₅O⁺ 45.0335 McLafferty rearrangement product from the ester.

The observation of this array of fragment ions in an experimental HRMS spectrum would provide strong corroborating evidence for the assigned structure of this compound. The relative intensities of these peaks would further depend on the specific ionization conditions and the energy applied for fragmentation.

Computational and Theoretical Investigations of Ethyl 3s 3 Ethoxybutanoate

Density Functional Theory (DFT) Calculations for Conformational Analysis, Energetics, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is particularly valuable for the conformational analysis of flexible molecules like Ethyl (3S)-3-ethoxybutanoate, which possesses multiple rotatable bonds.

Conformational Analysis and Energetics:

A thorough conformational search is the initial step in the theoretical study of a flexible molecule. This can be achieved using molecular mechanics force fields, followed by geometry optimization of the low-energy conformers using DFT. acs.orgnih.gov For this compound, rotation around the C-C and C-O single bonds gives rise to a multitude of possible conformations. DFT calculations, employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be used to accurately determine the geometries and relative energies of these conformers. nih.gov The results of such a study would reveal the most stable conformer(s) in the gas phase and in solution, the latter being modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

ConformerDihedral Angle (O-C-C-C)Relative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Ethanol (B145695) (PCM)
A -65° (gauche)0.000.00
B 180° (anti)1.251.10
C 68° (gauche)0.950.85

This table presents hypothetical data to illustrate the expected outcomes of a DFT conformational analysis.

Spectroscopic Property Prediction:

Once the equilibrium geometries of the most stable conformers are obtained, DFT can be used to predict various spectroscopic properties. Vibrational frequencies, corresponding to an infrared (IR) spectrum, can be calculated to aid in the experimental characterization of the molecule. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted and compared with experimental data to validate the computed structures. chemrxiv.org For instance, the calculated ¹H and ¹³C NMR chemical shifts for the different conformers of this compound would be expected to show slight variations, and a Boltzmann-averaged spectrum based on the relative energies of the conformers should correlate well with the experimental spectrum.

Molecular Dynamics Simulations of Stereoselective Interactions and Reaction Pathways

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes such as stereoselective interactions and reaction pathways.

Stereoselective Interactions:

MD simulations can be employed to understand how this compound interacts with its environment, such as a solvent or a chiral selector. For example, simulating the molecule in a chiral environment, like a solution containing a cyclodextrin, can reveal the nature of the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that lead to chiral recognition. nih.govchemrxiv.orgchemrxiv.org The simulation would track the positions and orientations of both the ester and the chiral selector over time, allowing for the calculation of binding free energies and the identification of the most stable diastereomeric complex.

Reaction Pathways:

While classical MD simulations are not typically used to model reactions involving bond breaking and formation, they are invaluable for sampling the conformational space of reactants leading up to a reaction. nih.govutexas.edu For instance, in the context of an enzyme-catalyzed reaction, MD simulations can be used to study the binding of this compound to the active site of a lipase (B570770). nih.gov This can reveal crucial information about the orientation of the substrate within the active site, which is a key determinant of stereoselectivity in enzymatic catalysis. nih.govnih.gov

Ab Initio and Semi-Empirical Calculations for Predicting Optical Rotation and Other Chiroptical Properties

Ab initio and semi-empirical methods are essential for predicting the chiroptical properties of chiral molecules like this compound, which are a direct consequence of their three-dimensional structure.

Optical Rotation Prediction:

The specific optical rotation is a key experimental characteristic of a chiral molecule. Ab initio methods, particularly time-dependent density functional theory (TDDFT), have become the gold standard for the prediction of optical rotation. nih.govresearchgate.net The calculation of the optical rotation of this compound would involve first performing a conformational analysis (as described in section 6.1) to identify all significantly populated conformers. The optical rotation of each conformer would then be calculated, and a Boltzmann-averaged value would be determined based on their relative free energies. The sign and magnitude of the predicted optical rotation can then be compared with experimental values to confirm the absolute configuration of the molecule. rsc.orgrsc.org

Table 2: Hypothetical Calculated and Experimental Optical Rotation of this compound

MethodBasis SetCalculated [α]D (deg)Experimental [α]D (deg)
TDDFT (B3LYP)aug-cc-pVDZ+12.5+10.8

This table presents hypothetical data to illustrate the agreement that can be achieved between calculated and experimental optical rotation.

Other Chiroptical Properties:

Besides optical rotation, other chiroptical properties such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) can be calculated. These techniques provide more detailed stereochemical information than optical rotation alone. TDDFT can be used to simulate the ECD spectrum, which would show characteristic positive or negative bands corresponding to electronic transitions. Similarly, VCD spectra, which are the infrared analogue of ECD, can be computed and provide a rich fingerprint of the molecule's stereochemistry.

Reaction Pathway Modeling for Elucidating Mechanisms of Enantioselective Synthesis

Computational modeling of reaction pathways is a powerful tool for understanding the origins of enantioselectivity in asymmetric synthesis.

Transition State Modeling:

The enantioselectivity of a reaction is determined by the difference in the activation energies of the diastereomeric transition states leading to the two enantiomeric products. DFT calculations can be used to locate and characterize the transition state structures for the formation of this compound. acs.orgnih.gov For example, in a catalyzed reaction, one could model the transition states for the approach of the reactants to the chiral catalyst from its two prochiral faces. The calculated energy difference between these two transition states would directly correlate with the enantiomeric excess observed experimentally. rsc.orgmdpi.com

Table 3: Hypothetical DFT-Calculated Activation Energies for the Enantioselective Synthesis of Ethyl 3-ethoxybutanoate

Transition StateCatalyst-Substrate ComplexActivation Energy (kcal/mol)Predicted Enantiomeric Excess (%)
TS-S Re-face attack15.295
TS-R Si-face attack17.0

This table presents hypothetical data illustrating how the energy difference between diastereomeric transition states determines the enantioselectivity.

By analyzing the geometries of the transition states, one can identify the key steric and electronic interactions responsible for the stabilization of the favored transition state, providing valuable insights for the design of more selective catalysts. acs.orgcam.ac.ukacs.orgacs.org

Theoretical Studies on Chiral Recognition Mechanisms and Catalyst-Substrate Interactions in Asymmetric Transformations

Understanding the principles of chiral recognition is fundamental to the development of new asymmetric transformations. Theoretical studies provide a molecular-level picture of the interactions between a chiral catalyst and a substrate.

QM/MM Methods:

For enzymatic reactions, where the catalyst is a large protein, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly suitable. wordpress.comnih.govnih.gov In a QM/MM study of the lipase-catalyzed synthesis or hydrolysis of this compound, the reacting substrate and the key amino acid residues in the active site would be treated with a QM method (like DFT), while the rest of the protein and solvent would be described by a more computationally efficient MM force field. acs.orgyoutube.com This approach allows for the modeling of the reaction in the complex environment of the enzyme's active site.

Analysis of Non-Covalent Interactions:

The analysis of non-covalent interactions within the catalyst-substrate complex is crucial for understanding chiral recognition. acs.org Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify hydrogen bonds, van der Waals interactions, and other weak interactions that collectively determine the stereochemical outcome of the reaction. These analyses can reveal, for example, how the chiral environment of a catalyst forces the substrate to adopt a specific conformation that leads to the preferential formation of one enantiomer. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for Ethyl 3s 3 Ethoxybutanoate

Development of Novel and Highly Efficient Stereoselective Synthetic Methodologies with Reduced Environmental Impact

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials science industries. Future research on Ethyl (3S)-3-ethoxybutanoate is expected to focus on the development of highly efficient and environmentally benign stereoselective synthetic routes. Key areas of investigation will likely include:

Green Solvents and Catalysts: A significant push towards sustainability in chemical synthesis will drive research into the use of green solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds. The development of recoverable and reusable catalysts, including organocatalysts and metal-organic frameworks (MOFs), will also be a priority to minimize waste and environmental impact.

Asymmetric Hydrogenation and Transfer Hydrogenation: The reduction of a suitable precursor, such as ethyl 3-oxobutanoate, using chiral catalysts is a promising route. Research will likely focus on developing novel ruthenium or rhodium-based catalysts that can achieve high enantioselectivity under mild reaction conditions.

Enzymatic and Whole-Cell Biocatalysis: The use of enzymes, such as lipases and esterases, or whole microbial cells offers a highly selective and environmentally friendly approach to the synthesis of chiral esters. Future work could focus on enzyme engineering and optimization of reaction conditions to improve yields and stereoselectivity for the specific synthesis of this compound. Research into the asymmetric bioreduction of ethyl acetoacetate (B1235776) using recombinant E. coli cells in the presence of eco-friendly ionic liquids has shown promise for the synthesis of the related compound, ethyl (R)-3-hydroxybutyrate, and similar methodologies could be adapted.

Exploration of Undiscovered Applications as a Versatile Chiral Building Block in Emerging Fields

The true potential of this compound lies in its application as a chiral building block for the synthesis of more complex and valuable molecules. Its stereocenter and functional groups make it an attractive starting material in several emerging fields:

Pharmaceutical Synthesis: Chiral molecules are fundamental in drug development, as different enantiomers can exhibit vastly different pharmacological activities. This compound could serve as a key intermediate in the synthesis of novel drug candidates, where the specific stereochemistry is crucial for efficacy and safety.

Agrochemicals: The development of chiral pesticides and herbicides is a growing area of research, as these compounds can offer greater target specificity and reduced environmental impact. The chiral backbone of this compound could be incorporated into new agrochemical designs.

Flavor and Fragrance Industry: The chirality of molecules can significantly influence their sensory properties. Research could explore the specific olfactory and gustatory characteristics of this compound and its derivatives for potential use as novel flavor and fragrance compounds.

Integration into Advanced Flow Chemistry and Continuous Manufacturing Processes for Scalable Production

The transition from batch to continuous manufacturing processes is a key trend in the chemical industry, offering improved efficiency, safety, and scalability. Future research should focus on integrating the synthesis of this compound into flow chemistry platforms.

Miniaturized and Modular Reactors: The use of microreactors and other continuous flow systems can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities.

In-line Purification and Analysis: The development of integrated continuous processes that include in-line purification and real-time analytical monitoring will be crucial for the efficient and cost-effective production of high-purity this compound.

Catalyst Immobilization: For catalytic reactions, the immobilization of catalysts within the flow reactor is a key challenge. Research into robust and efficient methods for catalyst immobilization will be essential for the long-term operation of continuous manufacturing processes. A patent for the synthesis of the related ethyl 3-ethoxypropionate describes a continuous process using a tubular reactor and an anion exchange resin as a recyclable catalyst, highlighting a potential direction for this compound.

Advanced Materials Science Applications Capitalizing on its Inherent Chirality

The chirality of a molecule can impart unique optical, electronic, and mechanical properties to materials. Future research should explore the incorporation of this compound into advanced materials.

Chiral Polymers and Liquid Crystals: The incorporation of this compound as a chiral monomer into polymers could lead to the development of materials with unique chiroptical properties, such as the ability to selectively reflect or transmit circularly polarized light. These materials could find applications in advanced displays, optical data storage, and sensors.

Chiral Surfaces and Interfaces: The modification of surfaces with chiral molecules like this compound could be used to create chiral interfaces for applications in enantioselective separations and asymmetric catalysis.

Chiral Metal-Organic Frameworks (MOFs): The use of chiral ligands is crucial in the development of chiral MOFs. This compound could be modified to act as a chiral ligand for the synthesis of novel MOFs with applications in enantioselective catalysis and separations.

Synergistic Approaches Combining Biocatalysis and Chemocatalysis for Enhanced Stereoselectivity and Sustainability

The combination of biocatalysis and chemocatalysis in one-pot or sequential cascade reactions is a powerful strategy for the efficient synthesis of complex molecules. This approach can leverage the high selectivity of enzymes with the broad reaction scope of chemical catalysts.

Dynamic Kinetic Resolution: A particularly promising area is the development of dynamic kinetic resolution processes. In such a process, a biocatalyst could selectively acylate one enantiomer of a racemic precursor to this compound, while a chemocatalyst simultaneously racemizes the unreacted enantiomer. This would theoretically allow for the conversion of the entire racemic starting material into the desired single enantiomer of the product, achieving a 100% theoretical yield. The combination of a lipase (B570770) and a ruthenium catalyst has been successfully used for the dynamic kinetic resolution of various alcohols, a strategy that could be adapted for the synthesis of chiral esters like this compound.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Ethyl (3S)-3-ethoxybutanoate, and how should they be applied?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the ester’s backbone and stereochemistry. Compare chemical shifts with analogous compounds (e.g., Ethyl (S)-(+)-3-hydroxybutyrate in ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns. Reference LCMS retention times from patent syntheses (e.g., ) for cross-validation.
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and ether (C-O-C) stretches. Compare with data for Ethyl 3-hydroxy-3-methylbutanoate () to distinguish functional groups .

Q. How can thermodynamic properties (e.g., evaporation enthalpy) of this compound be experimentally determined?

  • Methodological Answer :

  • Use NIST WebBook protocols ( ) to measure vapor pressure and calculate evaporation enthalpy via the Clausius-Clapeyron equation.
  • Cross-validate data with computational methods (e.g., McGowan characteristic volume in ) to account for molecular interactions.
  • Note discrepancies arising from solvent polarity or impurities, as seen in similar esters ( ) .

Advanced Research Questions

Q. What strategies minimize racemization during enantioselective synthesis of this compound?

  • Methodological Answer :

  • Enzymatic Reduction : Employ enantiospecific enzymes (e.g., ketoreductases) as in , which avoids harsh conditions that promote racemization.
  • Low-Temperature Reactions : Conduct syntheses at ≤60°C () to reduce thermal degradation.
  • Chiral Chromatography : Use C18 reverse-phase columns with acetonitrile/water gradients ( ) for purification. Validate enantiomeric purity via chiral HPLC or polarimetry .

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?

  • Methodological Answer :

  • Source Comparison : Analyze methodologies from divergent sources (e.g., NIST vs. Joback methods in ). For example, NIST’s experimental data may conflict with group-contribution estimates.
  • Experimental Replication : Reproduce measurements under standardized conditions (e.g., controlled humidity, inert atmosphere).
  • Computational Validation : Use density functional theory (DFT) to predict properties and identify outliers .

Q. What solvent systems optimize chromatographic purification of this compound while retaining stereochemical integrity?

  • Methodological Answer :

  • Reverse-Phase Chromatography : Use C18 columns with acetonitrile/water (70:30 v/v) gradients (). Adjust pH to 2.5–3.0 with formic acid to enhance peak resolution.
  • Chiral Stationary Phases : For enantiomer separation, employ cellulose-based columns (e.g., Chiralpak® IB) with hexane/isopropanol (85:15).
  • Validate purity via tandem MS and compare retention times with literature ( ) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Kinetic Studies : Conduct hydrolysis in buffered solutions (pH 1–13) at 25–50°C. Monitor ester degradation via HPLC ( ).
  • Activation Energy Calculation : Use Arrhenius plots to determine rate constants. Compare with structurally similar esters (e.g., ethyl lactate in ).
  • Mechanistic Insights : Employ 18^{18}O isotopic labeling to track hydrolysis pathways ( ) .

Q. What computational tools predict the solubility and partition coefficients (logP) of this compound?

  • Methodological Answer :

  • Group-Contribution Methods : Apply Joback or Crippen models ( ) to estimate logP and water solubility.
  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to simulate solvent interactions. Validate predictions with experimental octanol/water partitioning ().
  • Machine Learning : Train models on databases (e.g., Cheméo in ) for high-throughput screening .

Critical Analysis of Literature

Q. How can researchers critically evaluate conflicting synthetic routes for this compound in patents vs. academic studies?

  • Methodological Answer :

  • Yield Comparison : Prioritize methods with >80% yield (e.g., ’s 100% yield via C18 purification) over low-yield approaches.
  • Scalability Assessment : Compare lab-scale (e.g., 1 g in ) vs. pilot-scale feasibility. Enzymatic routes ( ) often scale better than stoichiometric reactions.
  • Green Chemistry Metrics : Calculate E-factors and atom economy. Solvent-free or catalytic methods ( ) typically score higher .

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